molecular formula C8H2BrCl2IN2 B13049703 8-Bromo-2,4-dichloro-7-iodoquinazoline

8-Bromo-2,4-dichloro-7-iodoquinazoline

Cat. No.: B13049703
M. Wt: 403.83 g/mol
InChI Key: YUAGSYPVLDIWQD-UHFFFAOYSA-N
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Description

8-Bromo-2,4-dichloro-7-iodoquinazoline is a quinazoline derivative with the molecular formula C8H2BrCl2IN2 and a molecular weight of 403.83 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to the quinazoline ring, making it a highly substituted and potentially reactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,4-dichloro-7-iodoquinazoline typically involves multi-step reactions starting from quinazoline derivatives. One common method includes the halogenation of quinazoline using bromine, chlorine, and iodine under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as tetrabutylammonium iodide (TBAI) to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions in specialized reactors. The process requires stringent control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,4-dichloro-7-iodoquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinazoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

8-Bromo-2,4-dichloro-7-iodoquinazoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Bromo-2,4-dichloro-7-iodoquinazoline involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes by binding to enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2,4-dichloro-7-iodoquinazoline is unique due to its specific combination of bromine, chlorine, and iodine atoms, which can impart distinct chemical and biological properties. This unique substitution pattern can lead to different reactivity and interactions compared to other similar compounds .

Properties

Molecular Formula

C8H2BrCl2IN2

Molecular Weight

403.83 g/mol

IUPAC Name

8-bromo-2,4-dichloro-7-iodoquinazoline

InChI

InChI=1S/C8H2BrCl2IN2/c9-5-4(12)2-1-3-6(5)13-8(11)14-7(3)10/h1-2H

InChI Key

YUAGSYPVLDIWQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=NC(=N2)Cl)Cl)Br)I

Origin of Product

United States

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